
(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with two bromine atoms at the 3 and 5 positions, a hydroxy group at the N’ position, and a carboximidamide group. Its distinct structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide typically involves the bromination of benzene derivatives followed by the introduction of the carboximidamide group. One common method includes:
Bromination: Starting with benzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions.
Formation of Carboximidamide: The brominated benzene derivative is then reacted with hydroxylamine (NH2OH) and a suitable carboxylating agent under controlled conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
(E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which (E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
3,5-dibromo-N’-hydroxybenzene-1-carboximidamide: Lacks the (E)-configuration.
3,5-dichloro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with chlorine atoms instead of bromine.
3,5-dibromo-N’-methoxybenzene-1-carboximidamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(E)-3,5-dibromo-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC名 |
3,5-dibromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
InChIキー |
RODPODHLUZMCNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


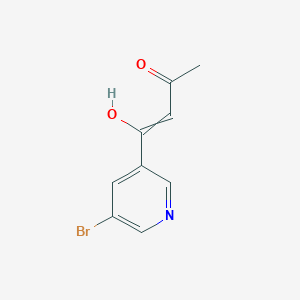
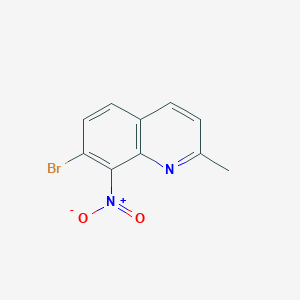
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
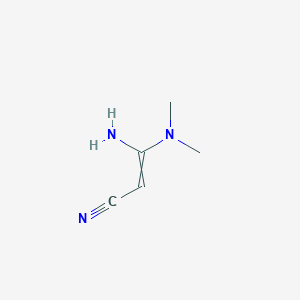
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)
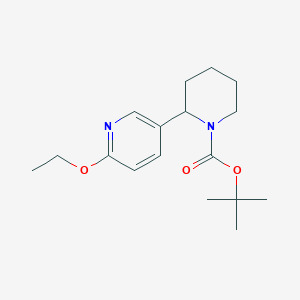
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

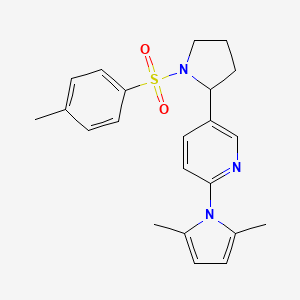
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
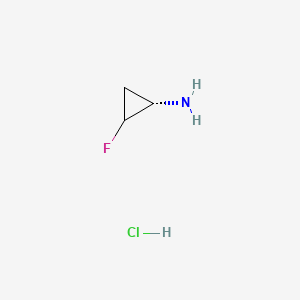

![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
